Levofloxacin Impurity 7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

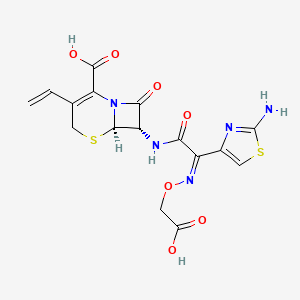

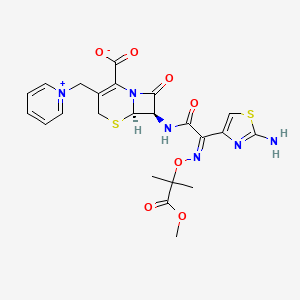

Levofloxacin Impurity 7, also known as Levofloxacin impurity F, is a reference standard for laboratory tests as prescribed in the European Pharmacopoeia . It is used with the monograph(s): 1455, 2598 .

Synthesis Analysis

The synthesis of Levofloxacin impurities involves reflux of levofloxacin carboxylic acid, N-methylethylenediamine hydrochloride, and triethylamine in dimethylsulfoxide . The impurity I is obtained with high purity through washing column chromatography. The impurity I is then heated with acetic anhydride in formic acid to obtain Levofloxacin impurity II .

Molecular Structure Analysis

The polymorphism of levofloxacin has been intensively studied . The fully solved crystal structure of an anhydrous α form and three newly discovered solvates including n-propanol solvate, ethylene glycol solvate, and acetic acid solvate were reported .

Applications De Recherche Scientifique

Genotoxicity Evaluation

Levofloxacin impurities, including Levofloxacin n-oxide and Descarboxyl Levofloxacin, have been studied for their genotoxic effects. In one study, Levofloxacin n-oxide was evaluated using in silico and in vitro methods, including the mouse lymphoma assay and chromosome aberration assay. The study found that Levofloxacin n-oxide could be controlled as a non-genotoxic impurity despite structural alerts for quinolone-3-carboxylic acid or naphthyridine analogue (Zhu et al., 2012). A similar study on Descarboxyl Levofloxacin also employed in silico and in vitro methods to investigate its genotoxicity and concluded that Descarboxyl Levofloxacin could be controlled as a nongenotoxic impurity (Zhu et al., 2014).

Chromatography Method Development

Several studies have focused on developing chromatography methods for separating and analyzing Levofloxacin and its impurities. Optimization of ligand exchange chromatography for enantioselective separation of Levofloxacin and its chiral impurity has been a subject of research (Abousalih et al., 2021). Another study developed a sensitive method for determining Levofloxacin and its (R)-enantiomer using ligand-exchange high performance liquid chromatography (Yan & Row, 2007).

Impurity Analysis and Quality Control

The quality and impurity profile of Levofloxacin formulations have been extensively analyzed. A study developed a rapid, specific, and sensitive LC-MS/MS method for quantitative analysis of trace impurities in Levofloxacin formulation and evaluated the quality of different formulations (Zheng et al., 2016). Another research used an integrated approach with LC-MS/MS for detecting and characterizing trace impurities in drugs, including Levofloxacin (Zheng et al., 2014).

Stability-Indicating Methods

Studies have developed stability-indicating methods for Levofloxacin in the presence of degradation products and process-related impurities. One such study aimed to quantitatively determine Levofloxacin and its related substances in bulk samples and pharmaceutical dosage forms (Devi & Chandrasekhar, 2009).

Biodegradation and Environmental Impact

The biodegradation of Levofloxacin and its environmental impact have also been examined. A study investigated the biodegradation of Levofloxacin by the microalga Chlorella vulgaris, demonstrating enhanced removal of the drug under specific conditions (Xiong et al., 2017).

Safety And Hazards

Levofloxacin impurity F should be handled in accordance with good occupational hygiene, safety, and laboratory practices to avoid exposure . It should be stored in the original container at +5°C ± 3°C, protected from light . Once the container has been opened, its entire content must be used immediately .

Orientations Futures

The quality of the active ingredient, Levofloxacin, has an important role to contribute to successful therapy . The poor quality of raw material, directly and indirectly, causes treatment failure as the presence of insufficient dose, mislabeled content, and poor dissolution characteristics can lead to lower bioavailability . Therefore, more post-marketing surveillance to ensure the quality of Levofloxacin tablets is required to prevent therapy failure and antibiotic resistance .

Propriétés

Numéro CAS |

1607796-83-7 |

|---|---|

Nom du produit |

Levofloxacin Impurity 7 |

Formule moléculaire |

C15H14FNO5 |

Poids moléculaire |

307.28 |

Apparence |

White Solid to Pale Yellow Solid |

Pureté |

> 95% |

Quantité |

Milligrams-Grams |

Synonymes |

(S)-10-ethoxy-9-fluoro-3-methyl-7-oxo-3,7-dihydro-2H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

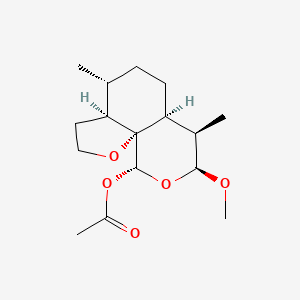

![(2R,3R,3aS,6R,6aS,8R,9S,10aS,10bR)-2-Methoxy-3,6,9-trimethyldecahydro-10aH-9,10b-epoxypyrano[4,3,2-jk][2]benzoxepin-8-ol](/img/structure/B601296.png)

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate;ethoxyethane](/img/structure/B601298.png)

![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B601300.png)

![(6R,7R)-7-({(2Z)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl}amino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B601301.png)